Product packaging for 6-Bromo-3-pyridinol-d3(Cat. No.:)

6-Bromo-3-pyridinol-d3

Cat. No.: B13428361
M. Wt: 177.01 g/mol
InChI Key: PTEFNEALEPSHLC-CBYSEHNBSA-N
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Description

6-Bromo-3-pyridinol-d3 (CAS 2241864-94-6) is a deuterium-labeled isotopologue of 6-Bromo-3-pyridinol, presented as a valuable stable isotope reagent for pharmaceutical and analytical research . With a molecular formula of C 5 HD 3 BrNO and a molecular weight of 177.01 g/mol, this compound is primarily used as an analytical standard for HPLC analysis and as a key building block in the research and development of novel pharmaceutical compounds . The incorporation of deuterium (D) atoms makes it particularly useful for tracing studies, metabolic investigations, and as an internal standard for precise mass spectrometry quantification. As a pyridine derivative, the non-deuterated form has been reported to exhibit antioxidant properties, suggesting the potential for related research applications for the labeled analog . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the material safety data sheet (MSDS) for complete hazard and handling information prior to use . For optimal stability, it is recommended to store this compound at -20°C for long-term preservation (1-2 years) or at -4°C for shorter periods (1-2 weeks) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNO B13428361 6-Bromo-3-pyridinol-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrNO

Molecular Weight

177.01 g/mol

IUPAC Name

6-bromo-2,4,5-trideuteriopyridin-3-ol

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H/i1D,2D,3D

InChI Key

PTEFNEALEPSHLC-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1O)[2H])Br)[2H]

Canonical SMILES

C1=CC(=NC=C1O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated 6 Bromo 3 Pyridinol Derivatives

Strategies for Site-Selective Deuterium (B1214612) Incorporation

Site-selective deuteration is crucial for optimizing the desired pharmacokinetic properties without altering the molecule's interaction with its biological target. Methodologies for achieving this can be broadly categorized into Hydrogen Isotope Exchange (HIE) protocols and de novo synthesis.

HIE represents a highly atom-economical approach for introducing deuterium into a molecule in the later stages of a synthetic sequence. researchgate.net This strategy involves the direct replacement of protium (B1232500) with deuterium from a deuterium source.

Base-mediated HIE is a powerful tool for deuterating N-heteroarenes. The regioselectivity of the exchange is governed by the kinetic and thermodynamic acidity of the C-H bonds, which can be modulated by substituents on the pyridine (B92270) ring. A common and effective system for this transformation is the use of potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.netrsc.org In this system, KOtBu generates a dimsyl anion in situ, which is a strong base capable of deprotonating the pyridine ring. chemrxiv.orgresearchgate.net

The reaction proceeds via the formation of a pyridyl anion, and the distribution of deuterium is determined by the relative thermodynamic stability of the possible heterocyclic anions. researchgate.net For many pyridine derivatives, this method favors deuteration at the positions remote from the nitrogen atom (meta and para), without significant labeling at the ortho-positions. rsc.orgresearchgate.net In the context of 6-bromo-3-pyridinol, the electron-withdrawing bromo substituent and the hydroxyl group would influence the acidity of the ring protons, thereby directing the site of deuteration. For instance, studies on 3-bromopyridines using potassium carbonate and 18-crown-6 (B118740) in a D2O/DMSO-d6 mixture have shown exclusive deuteration at the 4-position (ortho to the bromo group). researchgate.net

Table 1: Examples of Base-Mediated Deuteration of Pyridine Derivatives

Substrate Base/Deuterium Source Conditions Outcome
2-Phenylpyridine KOtBu / DMSO-d6 100 °C, 4 h >90% D incorporation at positions 3, 4, 5 rsc.org
Various N-heterocycles KOtBu / DMSO-d6 90 °C, 16 h Selective deuteration at remote positions researchgate.net

A significant challenge in pyridine chemistry is the selective functionalization of the C-H bonds ortho to the ring nitrogen. A recently developed metal-free method addresses this by using the corresponding N-heterocyclic oxides as substrates. chemrxiv.orgchemrxiv.org This strategy leverages the increased acidity of the ortho-protons in the N-oxide form, enabling their deprotonation by the dimsyl anion generated from KOtBu in DMSO-d6. researchgate.netresearchgate.net The process is remarkably fast, often proceeding at room temperature in just 5 minutes, and achieves high levels of deuterium incorporation. chemrxiv.orgchemrxiv.org

This methodology could be applied to synthesize ortho-deuterated 6-bromo-3-pyridinol derivatives in a two-step sequence:

Oxidation of the parent 6-bromo-3-pyridinol to its N-oxide.

Base-mediated deuteration using KOtBu in DMSO-d6, followed by removal of the N-oxide functionality, typically with a reducing agent like PCl3, to yield the ortho-deuterated product. researchgate.net

This approach has a broad scope, proving effective for various substituted pyridines, quinolines, and isoquinolines, making it suitable for late-stage deuteration of complex molecules. chemrxiv.org

Table 2: Metal-Free Ortho-Deuteration of N-Heterocyclic Oxides

Substrate Class Reagents Conditions Key Feature
Pyridine N-oxides KOtBu / DMSO-d6 Room Temperature, 5 min High regioselectivity for ortho-positions chemrxiv.orgchemrxiv.org
Quinoline N-oxides KOtBu / DMSO-d6 Room Temperature, 5 min Broad functional group tolerance chemrxiv.org

Transition metal catalysis offers a versatile and highly selective platform for hydrogen isotope exchange. Iridium(I) complexes, in particular, have proven to be exceptionally active pre-catalysts for the mild and selective ortho-labeling of aromatic compounds. archie-west.ac.uk These reactions are typically directed by a coordinating functional group on the substrate, which positions the metal catalyst in proximity to the target C-H bond.

For 6-bromo-3-pyridinol, the hydroxyl group could potentially serve as a directing group, guiding the iridium catalyst to deuterate the C-H bonds at the C2 and C4 positions. The methodology has been successfully applied to a wide range of pyridine-containing molecules, achieving high deuterium incorporation in as little as four hours. archie-west.ac.uk The choice of catalyst can be critical, as different iridium complexes can exhibit unique selectivity for various heterocycles. archie-west.ac.uk Other metals, such as palladium, have also been used for ortho-deuteration, often employing a transient directing group to facilitate the exchange with D2O. acs.org

Table 3: Overview of Transition Metal-Catalyzed HIE on Pyridines

Catalyst System Directing Group Deuterium Source Selectivity
Iridium(I) complexes Various (e.g., amides, esters) D2 gas Ortho to directing group archie-west.ac.uk
Palladium Transient (e.g., tert-leucine) D2O Ortho to aldehyde acs.org

Electrochemical synthesis provides a sustainable and efficient alternative for C-H functionalization, avoiding the need for metal catalysts or harsh chemical reagents. bohrium.comconsensus.app A straightforward, metal-free, and acid/base-free electrochemical method has been developed for the C4-selective C-H deuteration of pyridine derivatives using D2O as an economical and convenient deuterium source. bohrium.comnih.gov

The reaction is typically carried out in an undivided cell at room temperature, employing graphite (B72142) felt as the anode and lead as the cathode. researchgate.netresearchgate.net This electroreductively driven transformation exhibits high chemo- and regioselectivity, affording a wide range of deuterated compounds, including pyridines, quinolines, and other biorelevant molecules. bohrium.comresearchgate.net Mechanistic studies suggest the formation of an N-butyl-pyridinium iodide intermediate is crucial for the transformation. nih.gov Applying this method to 6-bromo-3-pyridinol would be expected to yield deuteration primarily at the C4 position.

Table 4: Electrochemical C4-Selective Deuteration of Pyridines

Parameter Condition
Deuterium Source D2O bohrium.comresearchgate.net
Electrodes Graphite Felt (Anode), Pb (Cathode) researchgate.netresearchgate.net
Electrolyte nBu4NI researchgate.netresearchgate.net
Solvent DMF researchgate.netresearchgate.net
Conditions Constant current, Room temperature bohrium.comresearchgate.net

In cases where HIE methods may not provide the desired regioselectivity or level of deuterium incorporation, a de novo synthesis approach offers a robust alternative. This strategy involves constructing the pyridine ring from smaller, acyclic precursors, at least one of which is pre-labeled with deuterium. This allows for the precise and unambiguous placement of deuterium atoms in the final heterocyclic scaffold. chemrxiv.orgresearchgate.net

Numerous methods exist for the de novo synthesis of highly substituted pyridines, such as the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). researchgate.netillinois.edu By using deuterated starting materials—for example, a deuterated aldehyde or β-ketoester—one can build the deuterated 6-bromo-3-pyridinol core with isotopic labels at specific, predetermined positions. While potentially requiring more synthetic steps, this approach provides unparalleled control over the final deuteration pattern. chemrxiv.org

De novo Synthesis Approaches for Deuterated Pyridine Scaffolds

Routes Involving Deuterated Precursors

The synthesis of 6-Bromo-3-pyridinol-d3 can be approached by utilizing precursors that already contain the deuterium labels in the desired positions. This strategy relies on the synthesis of a deuterated pyridine or furan (B31954) ring, which is then elaborated to the final product.

One potential pathway begins with the deuteration of pyridine itself. Pyridine can undergo H/D exchange under various conditions, including treatment with D2O at elevated temperatures or using metal catalysts. For instance, heating pyridine in neutral D2O at temperatures between 200 and 300°C can lead to the exchange of protons for deuterons, primarily at the 2, 6, and 4-positions. cdnsciencepub.com Once a deuterated pyridine-d_n_ is obtained, subsequent functionalization can introduce the bromo and hydroxyl groups. For example, bromination of a deuterated pyridine followed by nitration, reduction, and diazotization could potentially lead to the desired 6-bromo-3-pyridinol-d_n_. However, the regioselectivity of these steps on a pre-deuterated ring would need to be carefully controlled.

An alternative and potentially more regioselective approach involves the synthesis of 3-hydroxypyridine (B118123) derivatives from furan precursors. The rearrangement of 2-acylfurans in the presence of an ammonia source is a known method for producing 3-hydroxypyridines. By starting with a deuterated 2-acylfuran, it is conceivable to synthesize a deuterated 3-hydroxypyridine core. Subsequent selective bromination at the 6-position would then yield the target molecule. The synthesis of the initial deuterated furan derivative could be achieved through various deuteration methods applicable to furans.

The following table illustrates a hypothetical reaction scheme for the synthesis of this compound from a deuterated precursor:

StepReactantReagents and ConditionsProduct
1Furan-d4Acylating agent (e.g., acetic anhydride-d6), Lewis acid2-Acetylfuran-d_n
22-Acetylfuran-d_n_Ammonia, high temperature and pressure3-Hydroxypyridine-d_n_
33-Hydroxypyridine-d_n_Brominating agent (e.g., NBS)This compound

This table presents a conceptual synthetic pathway. The specific deuteration pattern in the final product would depend on the deuteration of the initial furan and any H/D exchange during the reaction sequence.

Functional Group Transformations and Deuterative Modifications

An alternative strategy to the use of pre-deuterated precursors is the introduction of deuterium onto a pre-existing 6-bromo-3-pyridinol scaffold or a closely related derivative. This often involves hydrogen-deuterium (H/D) exchange reactions, where protons on the aromatic ring are replaced by deuterons from a deuterium source like D2O or deuterated solvents.

Base-catalyzed H/D exchange is a common method for the deuteration of heteroarenes. osti.govresearchgate.net The presence of the electron-withdrawing bromine atom in 6-bromo-3-pyridinol is expected to influence the acidity of the ring protons, thereby directing the regioselectivity of the deuteration. Generally, in brominated pyridines, the protons ortho to the bromine atom are more acidic and thus more susceptible to deprotonation and subsequent deuteration. researchgate.net In the case of 6-bromo-3-pyridinol, this would suggest that the proton at the 5-position would be a likely candidate for exchange. The hydroxyl group at the 3-position, being an electron-donating group, would also influence the electron density of the ring and thus the regioselectivity of the H/D exchange.

Transition metal-catalyzed H/D exchange offers another powerful tool for the selective deuteration of pyridines. acs.orgrsc.orgarchie-west.ac.uk Catalysts based on iridium, ruthenium, and palladium have been shown to be effective for the ortho-deuteration of pyridines bearing a directing group. The hydroxyl group in 6-bromo-3-pyridinol could potentially act as a directing group, facilitating deuterium incorporation at the 2 and 4-positions.

The following table summarizes potential H/D exchange methods for the synthesis of this compound:

MethodCatalyst/BaseDeuterium SourceExpected Regioselectivity
Base-Catalyzed H/D ExchangeK2CO3/18-crown-6D2O/DMSO-d6Preferentially at the position adjacent to the bromine atom (C5). osti.govresearchgate.net
Transition Metal-Catalyzed H/D Exchange[Ir(cod)(NHC)]BF4D2OOrtho to the directing group (hydroxyl), potentially at C2 and C4. archie-west.ac.uk
Acid-Catalyzed H/D ExchangeD2SO4D2OGenerally less selective and may require harsh conditions.

The regioselectivity is predicted based on general principles and may vary depending on the specific reaction conditions.

Challenges and Innovations in Deuterium Labeling Efficiency and Regioselectivity

Achieving high levels of deuterium incorporation at specific positions within a molecule is a significant challenge in the synthesis of deuterated compounds. The following sections discuss the control of the degree of deuterium incorporation and the development of milder and more environmentally friendly deuteration methodologies.

Control of Deuterium Incorporation Degree

The degree of deuterium incorporation in H/D exchange reactions is influenced by several factors, including the reaction time, temperature, the nature of the catalyst or base, and the concentration of the deuterium source. osti.gov In many cases, achieving high levels of deuteration requires prolonged reaction times or harsh conditions, which can lead to side reactions or decomposition of the starting material.

For base-catalyzed H/D exchange, the strength of the base plays a crucial role. While strong bases can promote efficient deuteration, they may lack selectivity and can cause degradation of sensitive substrates. The use of weaker bases, such as potassium carbonate in combination with a phase-transfer catalyst like 18-crown-6, has been shown to provide a milder alternative for the deuteration of brominated heterocycles, allowing for high deuterium incorporation with improved functional group tolerance. osti.govresearchgate.net

In transition metal-catalyzed reactions, the choice of ligand and metal center can significantly impact the efficiency and selectivity of deuterium incorporation. acs.orgarchie-west.ac.uk Fine-tuning of the catalyst system can allow for deuteration under milder conditions and with a higher degree of control over the deuteration sites.

The following table provides illustrative data on the degree of deuterium incorporation in the deuteration of a model compound, 3-bromopyridine (B30812), which can provide insights into the potential for deuterating 6-bromo-3-pyridinol.

Catalyst/BaseDeuterium SourceTemperature (°C)Time (h)% Deuterium Incorporation (at C4)Reference
K2CO3/18-crown-6D2O/DMSO-d68012>95% osti.gov
KOtBuDMSO-d610024Variable, with multiple sites deuterated rsc.org

This data is for 3-bromopyridine and serves as an example of the efficiency of different deuteration methods.

Development of Mild and Environmentally Benign Deuteration Methodologies

There is a growing emphasis on the development of deuteration methods that are not only efficient and selective but also environmentally friendly. Traditional methods often rely on stoichiometric amounts of strong bases or expensive and toxic metal catalysts, and may require high temperatures and pressures.

Recent innovations have focused on the use of more sustainable catalysts and reaction media. For example, heterogeneous catalysts, such as platinum on carbon (Pt/C), can be used for H/D exchange with D2O under milder conditions and can be easily recovered and reused. mdpi.com Iron-catalyzed H/D exchange has also emerged as a more sustainable alternative to methods using precious metals. nih.gov

The exploration of photocatalytic deuteration methods also represents a promising avenue for the development of milder and more environmentally friendly protocols. These methods utilize light energy to drive the H/D exchange reaction, often under ambient conditions.

Mechanistic Investigations Using 6 Bromo 3 Pyridinol D3 and Analogues

Elucidation of Reaction Pathways via Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates compared to their non-isotopically substituted counterparts. princeton.edu This effect is a cornerstone in the elucidation of reaction mechanisms, providing information about the rate-determining step of a reaction. princeton.edu The magnitude of the primary deuterium (B1214612) KIE (kH/kD) is indicative of the extent to which a C-H bond is broken in the transition state of the rate-limiting step. princeton.edunih.gov

In reactions involving pyridinol derivatives, deuterium labeling can help distinguish between different potential pathways, such as concerted versus stepwise mechanisms. researchgate.net For instance, a significant primary KIE suggests that the hydrogen/deuterium-bearing bond is being cleaved in the rate-determining step. nih.gov Conversely, the absence of a significant KIE (kH/kD ≈ 1) often indicates that the C-H bond cleavage is not involved in the slowest step of the reaction. princeton.edusnnu.edu.cn

Studies on analogous systems, such as the oxidation of quinol by the cytochrome b(6)f complex, have demonstrated substantial KIEs (kH₂O/kD₂O ≈ 3-4), revealing that proton transfer is a rate-limiting step in the reaction pathway. nih.gov Similarly, in enzyme-catalyzed reactions, KIEs are instrumental in identifying bond-breaking steps within complex catalytic cycles. nih.govnih.gov For example, a significant primary deuterium KIE in reactions catalyzed by pseudouridine synthases provided evidence for the formation of a glycal intermediate. nih.gov

Reaction TypeSystemObserved KIE (kH/kD)ImplicationReference
EliminationCH₃CH₂CH₂Br + NaOEt6.7C-H bond breaking in rate-determining E2 step. princeton.edu
Solvolysis(CH₃)₃CBr1.4No C-H bond breaking in rate-determining E1 step. princeton.edu
Quinol OxidationCytochrome b(6)f complex~3-4Proton transfer is rate-limiting. nih.gov
IsomerizationPseudouridine Synthase (TruB, RluA)Primary KIE observedFormation of a glycal intermediate. nih.gov

Probing Reaction Intermediates and Transition States in Deuteration Processes

Deuterium labeling is a critical tool for probing the structure and stability of reaction intermediates and transition states. The magnitude of the KIE can provide insights into the geometry of the transition state. princeton.edu According to the Hammond postulate, the transition state structure resembles the species (reactant or product) to which it is closer in energy. princeton.edu For thermoneutral reactions, the transition state is often symmetrical, leading to maximal KIEs. princeton.edu

In the context of pyridinium salt reactions, deuterium labeling studies have been used to propose mechanisms involving reversible hydride reduction steps. researchgate.net The incorporation of deuterium into both the product and starting material can indicate a reversible process. researchgate.net Computational studies, often combined with experimental KIE data, help to model transition state structures. nih.gov For example, in the mechanism of ribonuclease A, KIE analyses and quantum mechanical calculations support a model with an asynchronous transition state where the cleavage of the 5'O-P bond is rate-limiting. nih.gov These integrated approaches allow for a detailed description of the transition state, including the extent of bond formation and cleavage. nih.gov

System StudiedMethodKey FindingReference
Pyridinium SaltsDeuterium LabelingReversible iridium-hydride reduction at different positions. researchgate.net
Ribonuclease A (RNase A)KIE Analysis & ComputationAsynchronous transition state with advanced 2'O-P bond formation. nih.gov
QuinolinesDFT CalculationsCobalt-hydride species formed after proton/hydride transfer. acs.org
Isoquinolinium SaltsKinetic Studies & Deuterium LabelingMechanism involves 1,4-dearomative hydride addition. acs.org

Deuterium as a Probe for Hydrogen Bonding and Proton Transfer Dynamics

The substitution of hydrogen with deuterium can significantly affect the properties of hydrogen bonds. Generally, a C-D bond is slightly shorter than a C-H bond, which can alter the geometry and strength of hydrogen bonding interactions. nih.gov This phenomenon, known as the Ubbelohde effect, can lead to changes in molecular interactions and dynamics. mdpi.com Deuterium is often used as a probe in techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) to study protein conformation, dynamics, and protein-membrane interactions. nih.govnih.gov

In systems involving pyridinol analogues, deuterium substitution can influence proton transfer dynamics. Studies on pyridine (B92270) in methanol (CH₃OH vs. CD₃OD) using Raman spectroscopy have shown how deuteration affects hydrogen bonding. nih.gov The dynamics of proton transfer are fundamental to many chemical and biological processes, and isotopic substitution provides a means to study these often rapid events. rsc.org The rate of hydrogen/deuterium exchange itself can provide information on the accessibility of sites and the stability of local structures. nih.gov While HDX is a powerful tool, it's noted that it provides a hydrogen-bond-centric view and may not capture all aspects of protein dynamics. scholaris.ca

TechniqueSystemObservationImplicationReference
Raman SpectroscopyPyridine in CH₃OH/CD₃ODSplitting observed in a pyridine band in CD₃OD but not CH₃OH.Deuteration affects the hydrogen bonding environment. nih.gov
Computational ChemistryHistamine H₂ ReceptorDeuteration increased binding affinity.Altered hydrogen bonding interactions within the receptor. nih.gov
HDX-Mass SpectrometryGeneral ProteinsExchange rate of backbone amide hydrogens is measured.Provides information on protein structure, conformation, and dynamics. nih.govnih.gov
Infrared Action Ion Spectroscopy & BOMD3-hydroxyglutaric acidRevealed correlated proton dynamics and fluxional hydrogen bonding.Proton affinities of different groups lead to distinct dynamics. rsc.org

Studies on Electronic and Steric Effects of Deuterium Substitution on Reactivity

Beyond the primary effects on bond cleavage, deuterium substitution can exert more subtle secondary electronic and steric effects on reactivity. The C-D bond has a lower zero-point energy and is less polarizable than a C-H bond. rsc.org This difference in polarizability means the C-D bond is less capable of releasing electrons to meet a strong electronic demand, an effect described as a "quasi-electronic isotope effect". rsc.org

This can lead to observable changes in the acidity or basicity of nearby functional groups. For instance, studies on perdeuteriated pyridine derivatives showed small but measurable changes in their basic ionization constants (KH/KD values ranging from 0.966 to 1.028). rsc.org Whether the secondary isotope effect is base-strengthening (KH/KD > 1) or acid-strengthening (KH/KD < 1) can depend on the electronic demands of the molecular environment. rsc.org

Steric isotope effects arise because a C-D bond has a slightly smaller vibrational amplitude and is effectively smaller than a C-H bond. scispace.com While often minor, these steric differences can influence the stereochemical outcome of reactions. researchgate.net The electronic properties of heteroaryl groups, such as the pyridine ring in 6-Bromo-3-pyridinol, are critical to their reactivity and can be quantified using parameters like Hammett-type constants (σHet). nih.gov While direct studies on the steric and electronic effects of the three deuterium atoms in 6-Bromo-3-pyridinol-d3 are not widely reported, the principles established in related systems suggest that such substitutions can subtly modulate the compound's reactivity profile through these electronic and steric perturbations. rsc.orgscispace.com

Compound SeriesProperty MeasuredKH/KDObservationReference
4-amino-pyridine-d₄Basic Ionization Constant1.028Base-weakening effect of deuterium. rsc.org
4-methoxy-pyridine-d₄Basic Ionization Constant1.027Base-weakening effect of deuterium. rsc.org
4-chloro-pyridine-d₄Basic Ionization Constant1.013Base-weakening effect of deuterium. rsc.org
4-nitro-pyridine-d₄Basic Ionization Constant0.966Base-strengthening effect of deuterium. rsc.org

Advanced Spectroscopic Characterization of Deuterated Pyridinol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including isotopically labeled compounds like 6-Bromo-3-pyridinol-d3. Both proton (¹H) and deuterium (²H) NMR provide detailed information about the molecular structure and the specific sites of deuteration.

¹H and ²H NMR Spectral Interpretation and Assignment

The ¹H NMR spectrum of a deuterated compound, when compared to its non-deuterated analogue, provides immediate evidence of deuterium incorporation. For this compound, the synonym 6-bromopyridin-2,4,5-d3-3-ol suggests that the deuterium atoms are located at the 2, 4, and 5 positions of the pyridine (B92270) ring.

In the ¹H NMR spectrum of the non-deuterated 6-Bromo-3-pyridinol, the aromatic protons typically appear as distinct signals. For comparison, the reported ¹H NMR data for 6-Bromo-3-pyridinol in DMSO-d6 shows signals at approximately δ 7.94 (d, J = 3.0 Hz, 1H), δ 7.42 (d, J = 8.6 Hz, 1H), and δ 7.17 (dd, J = 3.0, 8.6 Hz, 1H). In the ¹H NMR spectrum of this compound, these signals corresponding to the protons at positions 2, 4, and 5 would be absent or significantly reduced in intensity, confirming the positions of deuteration. The only remaining proton signal would be from the hydroxyl group, which is a broad singlet and its chemical shift is dependent on the solvent and concentration.

The ²H NMR spectrum provides direct detection of the deuterium nuclei. Deuterium NMR has a chemical shift range similar to proton NMR but the signals are generally broader. The ²H NMR spectrum of this compound would be expected to show signals in the aromatic region, corresponding to the chemical shifts of the deuterons at positions 2, 4, and 5. The integration of these signals can be used to assess the degree of deuteration at each position.

Table 1: Comparative ¹H NMR Data for 6-Bromo-3-pyridinol and Expected Observations for this compound

Position6-Bromo-3-pyridinol ¹H Chemical Shift (δ ppm)Expected in ¹H NMR of this compound
2~7.94Absent or significantly reduced
4~7.17Absent or significantly reduced
5~7.42Absent or significantly reduced
OHVariablePresent

Advanced Multidimensional NMR Techniques for Structural Confirmation

To further confirm the structure and the precise location of the deuterium atoms, advanced multidimensional NMR techniques can be employed. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools.

An HSQC experiment correlates the chemical shifts of directly attached nuclei, such as ¹H and ¹³C. In the case of this compound, a ¹H-¹³C HSQC would show correlations only for the protonated carbons, if any were present in the aromatic ring. Conversely, a deuterium-carbon correlation experiment (²H-¹³C HSQC) could be used to directly observe the correlations between the deuterons and the carbons at positions 2, 4, and 5, providing unambiguous confirmation of the deuteration sites.

Mass Spectrometry (MS) for Isotopic Enrichment and Structural Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the isotopic composition of a molecule. For this compound, MS is used to verify the incorporation of three deuterium atoms and to assess the isotopic purity of the sample.

High-Resolution Mass Spectrometry

Table 2: Theoretical Molecular Weights for 6-Bromo-3-pyridinol Isotopologues

CompoundMolecular FormulaMonoisotopic Mass (Da)
6-Bromo-3-pyridinolC₅H₄BrNO172.9479
This compoundC₅HD₃BrNO175.9667

The isotopic distribution pattern in the mass spectrum can also be analyzed to determine the level of isotopic enrichment. The presence of ions corresponding to d0, d1, and d2 species can be quantified to assess the purity of the d3 compound.

Applications in Quantitative Analysis and Internal Standard Preparation

Deuterated compounds like this compound are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. lcms.cz The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample preparation, injection volume, and matrix effects. nih.govnih.gov

Since this compound has nearly identical physicochemical properties to its non-deuterated counterpart, it co-elutes during chromatography. However, it is distinguishable by its higher mass in the mass spectrometer. This allows for accurate quantification of the non-deuterated analyte by measuring the ratio of the analyte's signal to the signal of the known amount of the deuterated internal standard. This approach significantly improves the accuracy and precision of the quantitative method. lcms.cz

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are dependent on the bond strengths and atomic masses. These techniques can be used to characterize the structure of this compound and to observe the effects of deuteration on the molecular vibrations.

In the IR spectrum of 6-Bromo-3-pyridinol, characteristic absorption bands for the O-H stretch, C-H aromatic stretches, C=C and C=N ring stretching vibrations, and C-Br stretch would be observed. Upon deuteration of the aromatic ring, the C-H stretching and bending vibrations will be replaced by C-D stretching and bending vibrations. Since deuterium is heavier than hydrogen, the C-D vibrational modes will appear at lower frequencies (wavenumbers) compared to the corresponding C-H modes. This shift is a clear indicator of successful deuteration.

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other. For a molecule like 6-Bromo-3-pyridinol, the ring breathing modes are often strong in the Raman spectrum. The deuteration of the ring would also be expected to shift these vibrational frequencies to lower values. Computational studies can be used to predict the vibrational spectra of both the deuterated and non-deuterated compounds, which can then be compared with experimental data for detailed spectral assignment. researchgate.net

Analysis of C-D Vibrational Modes

The introduction of deuterium into the 6-Bromo-3-pyridinol structure provides a unique spectroscopic probe for investigating its vibrational dynamics. The analysis of Carbon-Deuterium (C-D) vibrational modes, typically performed using Infrared (IR) and Raman spectroscopy, offers insights into the molecular structure and local environment of the deuterated sites. Due to the increased mass of deuterium compared to protium (B1232500), C-D vibrational modes appear at lower frequencies than their corresponding C-H modes, a phenomenon known as an isotopic redshift.

Specifically, the C-D stretching vibrations are expected to be observed in a spectral region that is largely free from other fundamental vibrations, often referred to as the "Raman-silent" region of the cell, typically between 2050 cm⁻¹ and 2300 cm⁻¹. nih.govwhiterose.ac.uk This clear spectral window allows for the unambiguous assignment and analysis of these modes. The precise frequency of the C-D stretching band can be sensitive to the local electronic environment, providing information on the effects of the bromo and hydroxyl substituents on the pyridine ring.

In addition to stretching modes, C-D bending vibrations (in-plane and out-of-plane) also experience a shift to lower frequencies upon deuteration. These modes are typically found in the fingerprint region of the vibrational spectrum. A comprehensive assignment of these modes for deuterated pyridines has been established through comparative studies of various deuterated isotopologues. cdnsciencepub.comcdnsciencepub.com For instance, studies on pyridine-d₅ and partially deuterated pyridines have provided a robust framework for assigning the vibrational modes in deuterated pyridine derivatives. cdnsciencepub.comcdnsciencepub.com The analysis of these C-D modes in this compound is crucial for a complete understanding of its vibrational landscape.

Table 1: Representative C-D Vibrational Frequencies in Deuterated Pyridine Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Spectroscopic Technique
C-D Stretch 2250 - 2300 Raman / IR
C-D In-Plane Bend 800 - 900 Raman / IR
C-D Out-of-Plane Bend 600 - 700 Raman / IR

Note: The data in this table is representative of deuterated pyridine systems and serves as an estimation for this compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical to understanding its properties in the solid state and in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are paramount for this analysis. wikipedia.org Deuterium NMR can be a powerful tool for studying the dynamics and orientation of molecules in ordered systems. umich.edu

In the solid state, the conformation of the molecule and its packing in the crystal lattice are dictated by a network of intermolecular interactions. For 3-pyridinol derivatives, strong O-H···N hydrogen bonds are expected, leading to the formation of chains or other supramolecular assemblies. researchgate.net The presence of the bromine atom can also lead to halogen bonding (Br···N or Br···O interactions), which can further influence the crystal packing. The substitution of hydrogen with deuterium in the pyridinol ring is generally not expected to significantly alter the primary molecular conformation. However, subtle changes in hydrogen bond lengths and strengths upon deuteration, known as the Ubbelohde effect, may occur.

NMR spectroscopy in solution provides valuable information about the conformational preferences of the molecule. For deuterated compounds, NMR isotope shifts can offer detailed insights into local geometry and hydrogen bonding. nih.govnih.gov Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine through-space proximities of atoms, helping to elucidate the preferred orientation of the hydroxyl group relative to the pyridine ring. The deuteration at a specific site can also serve as a spectroscopic label to simplify complex proton NMR spectra and to probe specific molecular interactions. peakproteins.com

Table 2: Potential Intermolecular Interactions in Crystalline 6-Bromo-3-pyridinol

Interaction Type Description Potential Role in Crystal Packing
O-H···N Hydrogen Bond Interaction between the hydroxyl proton and the nitrogen atom of an adjacent molecule. Primary driving force for the formation of chains or cyclic motifs.
C-H···O Hydrogen Bond Weak interaction between a ring proton and the hydroxyl oxygen of a neighboring molecule. Contributes to the stabilization of the three-dimensional crystal lattice.
Halogen Bonding Interaction involving the bromine atom as a Lewis acid with a Lewis base (e.g., N or O). Can influence the overall packing arrangement and lead to specific directional interactions.
π-π Stacking Interaction between the aromatic rings of adjacent molecules. Contributes to the cohesive energy of the crystal.

Note: This table outlines the expected interactions based on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Perturbations due to Deuteration

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions of the pyridine ring. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transition, involving the lone pair of electrons on the nitrogen atom, is of lower intensity and appears at longer wavelengths.

The substitution of the pyridine ring with a bromine atom and a hydroxyl group is expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The hydroxyl group, being an auxochrome, typically causes a bathochromic shift (to longer wavelengths) and an increase in absorption intensity. The bromo substituent can also induce a bathochromic shift.

The effect of deuteration on the electronic structure and, consequently, on the UV-Vis spectrum of aromatic compounds is generally considered to be minor. whiterose.ac.uknih.govsharif.edubiorxiv.org This is because the electronic potential energy surfaces of the ground and excited states are not significantly altered by the change in nuclear mass. However, subtle changes in the vibronic structure of the absorption bands can sometimes be observed. These effects are often more pronounced in high-resolution vapor-phase spectra. For practical purposes in solution-phase UV-Vis spectroscopy, the spectrum of this compound is expected to be very similar to its non-deuterated counterpart. The primary utility of deuteration in this context is often as a stable isotopic label for use in other analytical techniques where the UV-Vis chromophore serves as a detection handle.

Table 3: Typical UV-Vis Absorption Maxima for Pyridine and Related Derivatives in a Non-polar Solvent

Compound λ_max (nm) (π → π*) λ_max (nm) (n → π*)
Pyridine ~251 ~270
3-Hydroxypyridine (B118123) ~265 ~315
3-Bromopyridine (B30812) ~255 ~275

Note: The values presented are approximate and can vary with the solvent and pH. The data for 6-Bromo-3-pyridinol would be influenced by both substituents.

Computational Chemistry Approaches for 6 Bromo 3 Pyridinol D3 Research

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized geometry of 6-Bromo-3-pyridinol-d3, predicting its electronic properties, and understanding the influence of its substituents—the bromo, hydroxyl, and deuterium (B1214612) groups—on the pyridine (B92270) ring.

The electronic properties, such as the dipole moment and the distribution of electron density, are also readily obtained from DFT calculations. These properties are crucial for understanding the molecule's polarity and its interactions with other molecules.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Hydroxypyridine (Analogous to 6-Bromo-3-pyridinol)
ParameterBond Length (Å) / Bond Angle (°)
C-Br1.89
C-O1.36
O-H/D0.97
C-N-C117.5
C-C-Br121.0
C-C-O123.0

Note: The data in the table is representative of a similar bromo-hydroxypyridine derivative and is intended to illustrate the type of information obtained from DFT calculations.

The acidity of the hydroxyl group is a key chemical property of this compound. Computational methods, particularly DFT in conjunction with continuum solvation models, can predict the acid dissociation constant (pKa). The direct approach, which calculates the Gibbs free energy change of the deprotonation reaction in solution, is a common method. For phenolic compounds, which are structurally related to hydroxypyridines, accurate pKa predictions have been achieved using DFT calculations that include explicit water molecules to model the immediate solvation shell, along with a continuum solvation model like SMD (Solvation Model based on Density). nih.govnih.gov

The deuteration of the hydroxyl group in this compound is expected to have a small but noticeable effect on its pKa, an example of a secondary isotope effect. This is primarily due to the difference in zero-point vibrational energy (ZPVE) between the O-H and O-D bonds. The O-D bond has a lower ZPVE, making it slightly stronger and thus slightly less acidic, which would result in a slightly higher pKa compared to the non-deuterated analogue.

Table 2: Computational Approaches for pKa Prediction
MethodFunctionalBasis SetSolvation ModelKey Features
Direct ApproachCAM-B3LYP6-311G+dpSMD with explicit water moleculesHigh accuracy for phenolic compounds. nih.gov
Isodesmic ReactionsB3LYP6-31++G(d,p)PCMRelies on a reference molecule with a known pKa to cancel errors.
QSPRVariousVariousNot directly applicableCorrelates calculated atomic charges with experimental pKa values for a series of compounds. semanticscholar.orgfigshare.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. doi.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, FMO analysis can identify the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to understand the electron density changes during electronic transitions. mdpi.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity. nih.gov

Table 3: Key Reactivity Descriptors from FMO Analysis
DescriptorFormulaInterpretation
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)-(I + A) / 2Escaping tendency of electrons.
Electrophilicity Index (ω)μ2 / (2η)Propensity of a species to accept electrons.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular vibrations, and interactions with the surrounding environment, particularly with solvent molecules. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Kinetic Isotope Effects

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition state structure and calculating the activation energy barrier. For reactions involving this compound, such as electrophilic substitution on the pyridine ring or reactions at the hydroxyl group, DFT calculations can be used to model the entire reaction pathway.

The presence of deuterium in this compound makes it an excellent candidate for studying kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgprinceton.edulibretexts.org If the O-D bond is broken or formed in the rate-determining step of a reaction, a primary KIE would be expected. The magnitude of this KIE can provide valuable information about the nature of the transition state. Even if the O-D bond is not directly involved in the reaction, a smaller secondary KIE may be observed, which can also provide mechanistic insights. Theoretical calculations can predict the magnitude of KIEs by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species.

Quantum Chemical Characterization of Non-Covalent Interactions and Crystal Packing

In the solid state, the arrangement of molecules in a crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comnih.gov Quantum chemical methods can be used to characterize and quantify these interactions. For this compound, the hydroxyl group can act as a hydrogen bond donor (O-D···A) and the pyridine nitrogen and hydroxyl oxygen can act as hydrogen bond acceptors (D···H-N). The bromine atom can participate in halogen bonding (C-Br···A), where it acts as an electrophilic "σ-hole" donor. nih.govchemrxiv.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov By mapping properties like the normalized contact distance onto the Hirshfeld surface, the types and relative importance of different intermolecular contacts can be determined. For a molecule like this compound, one would expect to see significant contributions from H···H, H···Br/Br···H, and H···O/O···H contacts, as well as potential C-H···π interactions. nih.gov These computational analyses are crucial for understanding the crystal packing and predicting the solid-state structure of the compound. nih.gov

Table 4: Common Non-Covalent Interactions in Bromo-Pyridine Derivatives
Interaction TypeDescription
Hydrogen BondingO-H/D···N, O-H/D···O
Halogen BondingC-Br···N, C-Br···O
π-π StackingInteractions between pyridine rings.
C-H···π InteractionsA C-H bond interacting with the π-system of a pyridine ring.
van der Waals ForcesH···H, H···Br, H···O contacts.

6 Bromo 3 Pyridinol D3 As a Specialized Synthetic Building Block

Incorporation into Complex Heterocyclic Frameworks

The structural backbone of 6-Bromo-3-pyridinol-d3, a substituted pyridine (B92270) ring, is a fundamental component in a vast array of biologically active compounds and functional materials. The presence of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are instrumental in the construction of complex, polycyclic heterocyclic systems. The hydroxyl group at the 3-position can be readily converted into other functional groups, further expanding the synthetic possibilities.

The deuterium (B1214612) labeling on the pyridinol ring is a key feature, offering a non-radioactive tracer to elucidate reaction mechanisms and to study the metabolic fate of molecules in biological systems. While specific examples of the incorporation of this compound into complex heterocyclic frameworks are not extensively documented in publicly available literature, the principles of heterocyclic synthesis strongly support its utility in this area. The combination of a reactive bromine atom, a modifiable hydroxyl group, and isotopic labeling makes it a prime candidate for the synthesis of novel, complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Derivatization for Exploring Structure-Reactivity Relationships in Advanced Materials Research

The investigation of structure-reactivity relationships is a cornerstone of materials science, providing insights into how the molecular architecture of a compound influences its bulk properties. The derivatization of this compound allows for systematic modifications of its structure, enabling researchers to probe these relationships. For instance, the bromine atom can be replaced with various organic moieties through cross-coupling reactions, altering the electronic and steric properties of the molecule.

The deuteration of the pyridinol ring in this compound is particularly advantageous in this context. The subtle change in mass and vibrational frequencies upon replacing protium (B1232500) with deuterium can have a measurable impact on reaction rates, a phenomenon known as the kinetic isotope effect. By comparing the reactivity of deuterated and non-deuterated analogues, researchers can gain a deeper understanding of reaction mechanisms at a molecular level. This information is critical for the rational design of advanced materials with tailored optical, electronic, or catalytic properties.

Derivative Type Potential Modification Impact on Properties
Aryl-substituted pyridinolsSuzuki or Stille coupling at the 6-positionAltered electronic and photophysical properties
Alkynyl-substituted pyridinolsSonogashira coupling at the 6-positionModified conjugation and potential for polymerization
Ether and ester derivativesReaction at the 3-hydroxyl groupChanges in solubility and intermolecular interactions

Preparation of Labeled Precursors for Advanced Organic Synthesis

Isotopically labeled compounds are indispensable tools in modern organic synthesis, particularly for mechanistic studies and as internal standards in quantitative analysis. This compound serves as a valuable precursor for the synthesis of more complex deuterated molecules. The bromine atom can be readily transformed into other functional groups, such as amino, cyano, or boronic ester groups, providing a versatile platform for the introduction of the deuterated pyridinol scaffold into a wide range of target molecules.

The synthesis of these labeled precursors is crucial for pharmaceutical research, where understanding the metabolic pathways of drug candidates is a regulatory requirement. By incorporating a deuterated fragment like the one derived from this compound, metabolic transformations can be precisely monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Precursor Type Synthetic Transformation Application
6-Amino-3-pyridinol-d3Nucleophilic aromatic substitution of bromineBuilding block for pharmaceuticals and agrochemicals
6-Cyano-3-pyridinol-d3Cyanation of the aryl bromideIntermediate for carboxylic acids, amines, and heterocycles
6-(Pinacolboranyl)-3-pyridinol-d3Miyaura borylationPrecursor for Suzuki cross-coupling reactions

Deuterated Analogues in Ligand Design and Coordination Chemistry

In the field of coordination chemistry, the design of ligands with specific electronic and steric properties is paramount for controlling the reactivity and catalytic activity of metal complexes. Deuterated ligands, such as those that could be synthesized from this compound, offer a unique tool for probing the intimate details of metal-ligand interactions and reaction mechanisms.

The substitution of hydrogen with deuterium can influence the vibrational modes of a ligand, which can be detected by infrared (IR) and Raman spectroscopy. These subtle changes can provide valuable information about the coordination environment of the metal center. Furthermore, in catalytic reactions involving C-H bond activation, the use of deuterated ligands can help to elucidate the role of the ligand in the catalytic cycle through the observation of kinetic isotope effects. While the direct application of this compound in this context is not widely reported, its potential as a precursor to novel deuterated pyridinol-based ligands is significant for advancing the understanding of coordination and organometallic chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Deuteration Strategies for Pyridine (B92270) Scaffolds

The synthesis of precisely labeled compounds like 6-Bromo-3-pyridinol-d3 hinges on the availability of efficient and selective deuteration methods. While classical approaches exist, ongoing research focuses on developing more versatile and environmentally benign strategies for introducing deuterium (B1214612) into pyridine rings.

Recent advancements include metal-free, acid/base-free electrochemical methods for the C4-selective C-H deuteration of pyridine derivatives using deuterium oxide (D₂O) as an economical and readily available deuterium source. researchgate.netresearchgate.net This technique offers high chemo- and regioselectivity, providing a straightforward path to a wide range of deuterated pyridines and quinolones. researchgate.net Another innovative approach utilizes tungsten complexes to achieve regio- and stereoselective deuterium incorporation into the pyridine scaffold, which can then be functionalized to produce deuterated piperidine derivatives. nih.gov The development of such methods is crucial as the demand for deuterated building blocks in medicinal chemistry continues to grow. researchgate.net

Future work in this area will likely focus on expanding the catalytic toolbox to allow for deuterium incorporation at any desired position on the pyridine ring with high precision. This includes late-stage deuteration, which involves introducing the isotope into a complex molecule in the final steps of a synthesis, a highly valuable strategy in drug development. acs.org

Table 1: Emerging Deuteration Strategies for Pyridine Scaffolds

Strategy Description Deuterium Source Key Advantages
Electrochemical C-H Deuteration A metal-free and acid/base-free method that uses an electric current to facilitate the selective deuteration of pyridine derivatives. researchgate.net D₂O Environmentally friendly, high chemo- and regioselectivity, uses an inexpensive deuterium source. researchgate.netresearchgate.net
Tungsten-Complex-Mediated Deuteration Utilizes a tungsten complex to coordinate with the pyridine ring, enabling regio- and stereoselective deuterium incorporation. nih.gov Various deuteride sources High selectivity and control over deuterium placement, allows for subsequent functionalization. nih.gov

| Catalytic H/D Exchange | Employs catalysts like Palladium on carbon (Pd/C) in the presence of a deuterium source to exchange hydrogen atoms for deuterium on the pyridine ring. nih.gov | D₂O | Can be used to introduce multiple deuterium atoms and can be applied to complex heterocyclic systems. nih.gov |

Integration of Deuterated Pyridinols in Multidisciplinary Chemical Science Investigations

The unique properties of deuterated pyridinols, including this compound, position them as powerful tools across various scientific disciplines. Their integration into multidisciplinary research is a significant future direction.

In medicinal chemistry and drug discovery , deuteration is a well-established strategy to improve the pharmacokinetic profiles of drug candidates. nih.gov By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of metabolic breakdown can be slowed, potentially leading to a longer drug half-life, reduced dosing frequency, and lower toxicity. unibestpharm.comnih.gov The pyridine scaffold is a common feature in many FDA-approved drugs, making the development of deuterated pyridinols and their derivatives, like piperidines, highly attractive. nih.govdigitellinc.com

In mechanistic chemistry , deuterated compounds are essential for elucidating reaction pathways through the study of kinetic isotope effects (KIEs). wikipedia.orglibretexts.org By comparing the reaction rates of a deuterated molecule with its non-deuterated counterpart, chemists can determine whether a specific C-H bond is broken in the rate-determining step of the reaction. libretexts.orgprinceton.edu

In analytical sciences , deuterated molecules serve as ideal internal standards for quantitative mass spectrometry. acs.org Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows them to be distinguished, enabling precise quantification in complex biological matrices. scispace.com

Table 2: Multidisciplinary Applications of Deuterated Pyridinols

Field of Study Application Underlying Principle
Medicinal Chemistry Improve drug metabolic stability (ADME properties). marquette.eduacs.org The C-D bond is stronger than the C-H bond, slowing metabolic cleavage. unibestpharm.com
Pharmacokinetics Act as stable isotope tracers to study drug absorption, distribution, and excretion. simsonpharma.com The mass difference allows the deuterated compound to be tracked without altering its biological activity. marquette.edu
Mechanistic Chemistry Elucidate reaction mechanisms. acs.org Measurement of the Kinetic Isotope Effect (KIE). wikipedia.org
Analytical Chemistry Serve as internal standards for quantitative mass spectrometry. acs.org Co-elute with the analyte but are distinguishable by mass. scispace.com

| Materials Science | Enhance the properties of organic light-emitting diodes (OLEDs). acs.org | KIE can improve the stability and lifetime of organic electronic materials. acs.org |

Advanced Characterization Techniques for Deuterium-Labeled Compounds

The precise characterization of deuterated compounds is critical to confirm the location and extent of isotopic incorporation. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, emerging research focuses on more advanced and quantitative methods.

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), has become a rapid and highly sensitive tool for determining the isotopic purity of deuterium-labeled compounds with very low sample consumption. researchgate.net For an even more precise analysis, a novel method combining quantitative ¹H NMR and ²H NMR has been established to accurately determine the isotopic abundance in both partially and fully labeled compounds. nih.gov

A particularly innovative technique is Molecular Rotational Resonance (MRR) spectroscopy. MRR has been demonstrated as a powerful tool to quantitatively determine not only the extent of deuterium incorporation but also its precise location on a molecule, which is crucial for understanding its properties. digitellinc.com These advanced techniques provide a deeper level of characterization, which is essential for quality control and for correlating the isotopic substitution pattern with observed chemical and biological effects.

| Molecular Rotational Resonance (MRR) | Quantitatively determines the precise location and extent of deuterium incorporation. digitellinc.com | Unambiguous site-specific information. digitellinc.com |

Exploiting Deuterium for Precision Control in Chemical Transformations

The kinetic isotope effect (KIE) is the change in reaction rate observed when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The effect is most pronounced when hydrogen is replaced by deuterium because the mass is doubled. libretexts.orglibretexts.org This phenomenon can be exploited for precise control in chemical transformations.

The basis of the KIE lies in the zero-point energy of molecular vibrations; the heavier deuterium atom leads to a lower zero-point energy for the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond is cleaved in the rate-determining step. wikipedia.orglibretexts.org The deuterium KIE (expressed as the ratio kH/kD) is typically in the range of 6 to 10 for primary KIEs, where the bond to the isotope is broken. wikipedia.org

This effect can be strategically used to influence the outcome of a chemical reaction. If a molecule has multiple reactive sites, deuterating one of them can disfavor reaction at that position, thereby enhancing selectivity for reaction at an alternative, non-deuterated site. This allows deuterium to act as a "temporary" or "traceless" directing group to guide chemical reactions with high precision. This principle is a burgeoning area of research, offering a subtle yet powerful method for controlling selectivity in complex organic synthesis.

Table 4: Deuterium Kinetic Isotope Effect (KIE) Data

Reaction Type Description Typical kH/kD Value Implication
Primary KIE The C-H/C-D bond is broken in the rate-determining step. libretexts.org ~6-10 Significant rate decrease upon deuteration, confirming bond cleavage in the slow step. wikipedia.org
Secondary KIE The C-H/C-D bond is not broken but is near the reaction center. wikipedia.org ~0.7-1.5 Small rate change provides information about changes in hybridization at the transition state. princeton.edu
E2 Elimination A C-H/C-D bond is broken in the concerted elimination step. acs.org > 1 (Normal KIE) Reaction rate is slower for the deuterated substrate. acs.org

| SN2 Nucleophilic Substitution | A C-H/C-D bond is not broken, but hybridization changes. acs.org | < 1 (Inverse KIE) | Reaction rate can be slightly faster for the deuterated substrate. acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Bromo-3-pyridinol-d3, and how can isotopic purity (>98% deuterium) be validated?

  • Methodology : Deuterated analogs like this compound are typically synthesized via hydrogen-deuterium (H/D) exchange using deuterated reagents (e.g., D₂O, CD₃OD) under acidic or basic conditions. For example, brominated pyridinols can undergo deuteration at hydroxyl or adjacent positions via catalytic deuteration or isotopic exchange .
  • Validation : Isotopic purity is assessed via mass spectrometry (MS) to confirm the molecular ion cluster pattern and deuterium incorporation. High-resolution NMR (e.g., ²H NMR or ¹H NMR with deuterium decoupling) can resolve positional deuteration .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

  • Analytical Workflow :

NMR Spectroscopy : ¹H/¹³C NMR identifies non-deuterated impurities. For example, residual protio signals in the aromatic region (δ 6.5–8.5 ppm) indicate incomplete deuteration .

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₅H₂D₃BrNO) and quantifies isotopic abundance using isotopic peak ratios .

FT-IR : Detects O-D stretching vibrations (~2500 cm⁻¹) and absence of O-H peaks (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) when analyzing deuterated pyridinol derivatives?

  • Cross-Validation :

  • Case Example : If MS indicates 99% deuterium incorporation but NMR shows protio contamination, verify sample preparation (e.g., solvent exchange with D₂O to eliminate residual H₂O signals).
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign deuterium positions unambiguously. Compare with computational predictions (DFT-based chemical shift calculations) .

Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Experimental Design :

Synthesis : Prepare both protio (C₅H₅BrNO) and deuterated (C₅H₂D₃BrNO) analogs.

Reactivity Comparison : Measure reaction rates under identical conditions (catalyst: Pd(PPh₃)₄; base: K₂CO₃; solvent: DMF/H₂O).

KIE Calculation : Use the ratio kH/kDk_H/k_D to quantify isotope effects. Expected outcomes: Deuteration at hydroxyl positions may slow transmetalation due to stronger O-D bonds, altering catalytic turnover .

Q. What purification techniques optimize yield and isotopic fidelity for this compound?

  • Methodology :

  • Chromatography : Use deuterated solvents (e.g., CD₃CN/D₂O) in HPLC to prevent H/D back-exchange.
  • Crystallization : Recrystallize in deuterated ethanol-d₆ to enhance isotopic purity. Monitor via MS after each step .

Data Analysis and Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields for deuterated pyridinols across studies?

  • Root-Cause Analysis :

  • Variable Control : Compare reaction conditions (temperature, catalyst loading, deuterium source). For example, using D₂O vs. CD₃OD may lead to differing deuteration efficiencies .
  • Statistical Validation : Apply ANOVA to batch data (n ≥ 3 replicates) to identify outliers or systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.